Chloro-(4-phenylphenyl)-di(propan-2-yl)silane
Description
Chloro-(4-phenylphenyl)-di(propan-2-yl)silane is a chlorosilane derivative characterized by a biphenyl (4-phenylphenyl) group and two isopropyl (propan-2-yl) substituents bonded to a silicon atom. The biphenyl moiety introduces significant steric bulk and aromaticity, which influence its chemical reactivity and physical properties. This compound is structurally distinct from simpler chlorosilanes due to the combination of a bulky aromatic system and branched alkyl groups.
Properties
IUPAC Name |
chloro-(4-phenylphenyl)-di(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClSi/c1-14(2)20(19,15(3)4)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDGQTFEGJDSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chloro-(4-phenylphenyl)-di(propan-2-yl)silane is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
Molecular Formula: C18H22ClSi
Molecular Weight: 302.91 g/mol
This compound features a silane group attached to two isopropyl groups and a biphenyl moiety, which is significant for its interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:
- Hydrophobic Interactions: The biphenyl structure enhances hydrophobic interactions with cellular membranes.
- Electrophilic Properties: The presence of the chlorine atom may facilitate nucleophilic attack by biological molecules, leading to potential modifications of proteins or nucleic acids.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains showed the following minimum inhibitory concentrations (MIC):
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated in human cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that the compound has significant cytotoxic effects on various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies
Case Study 1: Antibacterial Activity
In a controlled laboratory setting, this compound was tested against biofilm-forming bacteria. The results demonstrated a reduction in biofilm formation by up to 70% at concentrations of 32 µg/mL, highlighting its potential utility in preventing infections associated with medical devices.
Case Study 2: Anticancer Efficacy
A recent in vivo study using xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The tumors were assessed using caliper measurements and histological analysis post-treatment, confirming the compound's efficacy.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
Chlorodiisopropylsilane (C₆H₁₄ClSi)
- Molecular Weight : 149.71 g/mol .
- Substituents : Chlorine and two isopropyl groups.
- Key Differences : Lacks the biphenyl group, resulting in lower molecular weight and reduced steric hindrance. This simpler structure is widely used as a precursor in silicone synthesis and surface functionalization .
(4-Chlorophenyl)-methoxy-dimethyl-silane (C₉H₁₃ClOSi)
- Molecular Weight : 200.74 g/mol .
- Substituents : 4-Chlorophenyl, methoxy, and methyl groups.
- The single phenyl ring reduces steric bulk compared to the biphenyl system in the target compound .
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (C₁₂H₂₈Cl₂OSi₂)
- Molecular Weight : 331.43 g/mol .
- Substituents : Two chlorine atoms and four isopropyl groups in a disiloxane framework.
- Key Differences : The disiloxane backbone and additional chlorine atoms enable cross-linking reactions, making it suitable for polymer chemistry. The absence of aromatic groups limits its thermal stability compared to the biphenyl-containing compound .
Diisopropyl-(heptadecafluorodecyl)silane (C₁₈H₂₃F₁₇Si)
- Molecular Weight : ~590.5 g/mol (estimated) .
- Substituents : A fluorinated alkyl chain and two isopropyl groups.
- Key Differences : The fluorocarbon chain confers extreme hydrophobicity and chemical inertness, contrasting with the biphenyl group’s aromatic interactions. This compound is specialized for applications requiring oil-repellent surfaces .
Physicochemical Properties
Preparation Methods
Grignard Reagent-Based Alkylation
Grignard reagents are widely employed for introducing alkyl or aryl groups to silicon centers. For Chloro-(4-phenylphenyl)-di(propan-2-yl)silane, a plausible route involves sequential substitutions starting from silicon tetrachloride (SiCl₄):
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First substitution : Reacting SiCl₄ with 2 equivalents of isopropylmagnesium bromide to form di(propan-2-yl)dichlorosilane:
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Second substitution : Treating the intermediate with 4-phenylphenyllithium to install the biphenyl group:
This method mirrors the synthesis of (1,1'-biphenyl-4-yl)(chloromethyl)dimethylsilane described in Patent US4510136, where 4-bromobiphenyl reacts with n-butyllithium and chlorochloromethyldimethylsilane in tetrahydrofuran (THF) at -78°C, achieving 83% yield after purification.
In Situ Aryllithium Generation
A modified approach from Patent US4510136 enables direct coupling of aryl bromides with chlorosilanes under cryogenic conditions:
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Lithium-halogen exchange :
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Nucleophilic substitution :
Key advantages include:
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Temperature control : Reactions conducted at -78°C to -40°C minimize side reactions.
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Solvent optimization : THF facilitates lithium coordination, enhancing reaction rates.
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Yield : Crude yields exceeding 90% are achievable, though purification reduces this to ~83%.
Chlorosilane Functionalization Strategies
Stepwise Chloride Replacement
Building on methods from CN102146100B, a three-step protocol could be employed:
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Synthesis of di(propan-2-yl)chlorosilane :
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Hydrosilylation : Reacting with 4-phenylphenylacetylene:
This route benefits from high regioselectivity but requires precise catalyst control (e.g., Karstedt’s catalyst at 50–80°C).
Direct Coupling via Silicon-Centered Electrophiles
Patent EP1013629A1 demonstrates fluoride-mediated arylations, suggesting a potential pathway:
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Generate silicon electrophile :
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Friedel-Crafts arylation :
While feasible, this method risks over-arylation and requires rigorous stoichiometric control.
Comparative Analysis of Synthetic Routes
Critical Process Parameters
Solvent Selection
Temperature Optimization
Purification Challenges
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Sublimation : Effective for final product isolation, as demonstrated by the purification of (1,1'-biphenyl-4-yl)(chloromethyl)dimethylsilane at 30°C/0.1 mmHg.
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Chromatography : Silica gel with dichloromethane/methanol gradients resolves siloxane byproducts.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
